molecular formula C5H7BrO4 B2551302 (2S)-2-bromo-4-methoxy-4-oxobutanoicacid CAS No. 155148-23-5

(2S)-2-bromo-4-methoxy-4-oxobutanoicacid

Cat. No.: B2551302
CAS No.: 155148-23-5
M. Wt: 211.011
InChI Key: AZAOWIVCNSVXSE-VKHMYHEASA-N
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Description

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of a precursor compound. One common method is the bromination of 4-methoxy-4-oxobutanoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of 2-hydroxy-4-methoxy-4-oxobutanoic acid or 2-amino-4-methoxy-4-oxobutanoic acid.

    Reduction: Formation of (2S)-2-bromo-4-methoxybutanol.

    Oxidation: Formation of 2-bromo-4-methoxy-4-oxobutanoic acid.

Scientific Research Applications

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-chloro-4-methoxy-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-bromo-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-bromo-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the chain.

Uniqueness

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications, while the methoxy and ketone groups provide additional sites for interaction with biological targets.

Properties

IUPAC Name

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOWIVCNSVXSE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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